2,5-Dihydroxy-1,4-benzoquinone chemical properties
2,5-Dihydroxy-1,4-benzoquinone chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxy-1,4-benzoquinone
Introduction
2,5-Dihydroxy-1,4-benzoquinone (DHBQ), also known as anilic acid, is an organic compound with the formula C₆H₄O₄. It is formally derived from 1,4-benzoquinone (B44022) through the substitution of two hydrogen atoms with hydroxyl (-OH) groups.[1] This yellow, crystalline solid is one of seven dihydroxybenzoquinone isomers and is noted for its planar molecular structure and ferroelectric properties.[1] DHBQ has been identified as a key chromophore responsible for the yellowing of aged cellulosic materials, such as paper and cotton.[2] Its rich chemistry, stemming from the presence of both carbonyl and enol functional groups, allows it to participate in a variety of reactions including nucleophilic substitutions, reductions, and condensations.[2] Furthermore, its derivatives are explored for applications in coordination chemistry, the development of organic materials with novel electronic and magnetic properties, and as components in electric batteries.[3] The compound also exhibits antimicrobial activity, inhibiting the growth of several fungal species.[4]
Physical and Chemical Properties
The fundamental physical and chemical properties of 2,5-Dihydroxy-1,4-benzoquinone are summarized below. These properties are crucial for its handling, application, and analysis in a research setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄O₄ | [5][6] |
| Molar Mass | 140.09 g/mol | [5][7] |
| Appearance | Yellow to ochre or brown powder/solid | [5][6] |
| Melting Point | 235 °C (decomposes) | [5][6][8] |
| Boiling Point | 322.3 °C at 760 mmHg (estimated) | [6] |
| Density | 1.843 g/cm³ | [6] |
| Water Solubility | Soluble | [5][9] |
| Solubility in other solvents | Soluble in acetone (B3395972) and ethanol; Slightly soluble in DMSO and Methanol (with heating) | [4][10] |
| Acidity (pKa) | pKₐ₁ = 2.71 - 2.95; pKₐ₂ = 4.87 - 5.18 (at 25 °C) | [1][5][11] |
| Flash Point | 162.9 °C | [5][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of DHBQ. Key spectral data are provided below.
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR | Data available in literature | [11][12] |
| ¹³C NMR | Data available in literature | [11][12] |
| ¹⁷O NMR | Data available in literature | [13] |
| Infrared (IR) Spectroscopy | Data available in spectral databases | [7][14] |
| Raman Spectroscopy | Data available in spectral databases | [7][11] |
| UV-Vis Spectroscopy | Electronic absorption spectra have been studied in detail | |
| Mass Spectrometry | Monoisotopic Mass: 140.01095860 Da | [7][15] |
Chemical Reactivity and Pathways
DHBQ exhibits a versatile range of chemical behaviors due to its unique electronic structure, featuring both electron-withdrawing carbonyl groups and electron-donating hydroxyl groups.
Acidity and Tautomerism
DHBQ is a notable weak acid, capable of losing protons from its two hydroxyl groups in a stepwise manner to form the corresponding monoanion and dianion.[1][11] The pKₐ values indicate it is significantly more acidic than simple phenols, a property attributed to the resonance stabilization of the resulting conjugate bases. The dianion, in particular, is very stable.[10] The reactivity of DHBQ can sometimes be rationalized through its tautomeric ortho-quinoid form, especially in reactions with diamines.[16][17]
Caption: Stepwise deprotonation of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ).
Redox Chemistry
The quinone moiety in DHBQ is redox-active, capable of undergoing reversible two-electron reduction to form the corresponding hydroquinone (B1673460), 1,2,4,5-tetrahydroxybenzene. This redox system is central to its application in electrochemical energy storage, such as in rechargeable sodium-ion batteries where the disodium (B8443419) salt of DHBQ serves as an anode material.[10] The hydroquinone form is extremely sensitive to oxygen and readily oxidizes back to DHBQ in the presence of air.[10]
References
- 1. 2,5-Dihydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dihydroxy-1,4-benzoquinone | Antibiotic | TargetMol [targetmol.com]
- 5. chembk.com [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2,5-Dihydroxy-1,4-benzoquinone | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-二羟基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,5-DIHYDROXY-1,4-BENZOQUINONE | 615-94-1 [chemicalbook.com]
- 10. 2,5-Dihydroxy-1,4-benzochinon – Wikipedia [de.wikipedia.org]
- 11. Complexes of 2,5-dihydroxy-1,4-benzoquinone and chloranilic acid with second and third row transition elements - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. 2,5-DIHYDROXY-1,4-BENZOQUINONE(615-94-1) IR Spectrum [m.chemicalbook.com]
- 15. PubChemLite - 2,5-dihydroxy-1,4-benzoquinone (C6H4O4) [pubchemlite.lcsb.uni.lu]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
